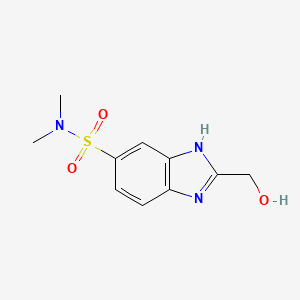
2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various benzimidazole sulfonamide derivatives with potential biological activities, such as antiulcer, antimicrobial, and antitumor properties. These compounds are characterized by the presence of a benzimidazole ring, which is a common scaffold in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with biopolymers .
Synthesis Analysis
The synthesis of benzimidazole sulfonamide derivatives typically involves the condensation of sulfonyl chlorides with amines or heterocycles in the presence of a base like triethylamine . For example, ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a compound with antiulcer properties, was synthesized and evaluated for its biological activity . The synthesis of these compounds is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects.
Molecular Structure Analysis
The molecular structures of benzimidazole sulfonamides are characterized by the presence of a benzimidazole ring attached to a sulfonamide group. This structure is often modified by substituents that can enhance the compound's biological activity and specificity. For instance, metal complexes of benzimidazole-derived sulfonamides have been synthesized, and their structures were determined by X-ray diffraction analysis, showing tetrahedral geometry around the metal centers . The molecular structure is a key factor in determining the compound's interaction with biological targets.
Chemical Reactions Analysis
Benzimidazole sulfonamides can undergo various chemical reactions, which are important for their mechanism of action. For example, the reaction of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate with thiols under acidic conditions was investigated to understand its antisecretory action as an H+/K(+)-ATPase inhibitor . These reactions can lead to the formation of adducts or other derivatives that contribute to the compound's pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole sulfonamides, such as solubility, stability, and reactivity, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the compound's molecular structure and can be studied using various analytical techniques, including IR, NMR, and mass spectrometry . Understanding these properties is essential for the design of new compounds with optimal absorption, distribution, metabolism, and excretion characteristics.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-(Hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide and its derivatives exhibit significant antibacterial activity. For instance, some derivatives have been found to possess a high degree of antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to that of sulfamethoxazole and Norfloxacin (Gadad et al., 2000). Additionally, certain metal complexes of benzimidazole-derived sulfonamide have demonstrated potential antimicrobial activity against a range of bacterial strains (Ashraf et al., 2016).
Antifungal and Antimicrobial Properties
Several sulfonamide derivatives, including those with 2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide, have been synthesized and assessed for antifungal and antimicrobial properties. Some compounds in this category have shown promising activities against specific bacterial strains, although their antifungal potency was relatively weak (Krátký et al., 2012).
Chemical Synthesis and Reactions
This compound has been used in various chemical syntheses and reactions. For example, it has been involved in the hydroxymethylation of nitroimidazoles, demonstrating its utility in chemical transformations (Sehgal & Agrawal, 1979). Similarly, it has been used in the synthesis of benzimidazole derivatives with potential applications in antibacterial and antifungal activities (Vlaović et al., 1992).
Potential in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential in inhibiting certain enzymes and for their cytotoxicity against tumor cell lines. Such research is crucial for developing new therapeutic agents (Kucukoglu et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-N,N-dimethyl-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-13(2)17(15,16)7-3-4-8-9(5-7)12-10(6-14)11-8/h3-5,14H,6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMPQKYRTZUHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-N,N-dimethyl-1H-benzimidazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

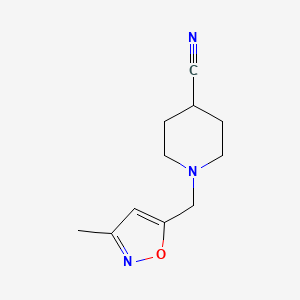
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)
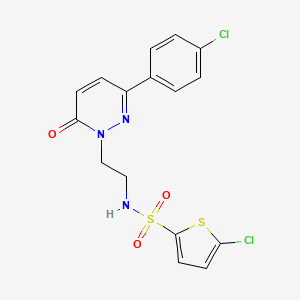
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)
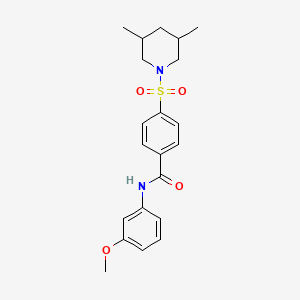
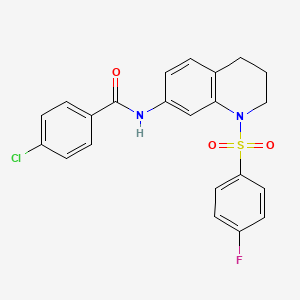
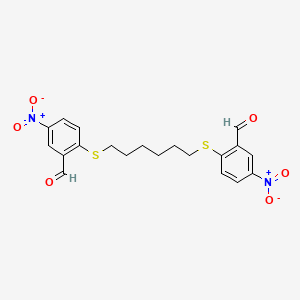
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)
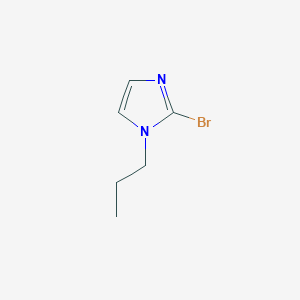
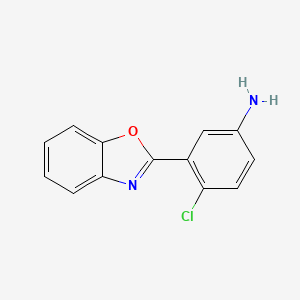
![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)